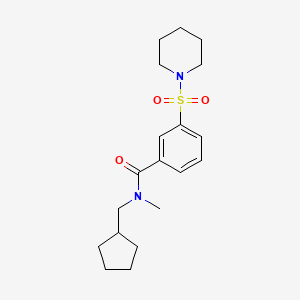
6-(benzylamino)-N,N-dimethylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzylamino)-N,N-dimethylpyridine-3-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the sulfonamide family, which is known for its antibacterial and antifungal properties. However, this compound has been found to have unique properties that make it an attractive candidate for scientific research.
Mechanism of Action
The mechanism of action of 6-(Benzylamino)-N,N-dimethylpyridine-3-sulfonamide involves the inhibition of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate ions.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by this compound has several biochemical and physiological effects. It leads to a decrease in the production of bicarbonate ions, which can result in a decrease in the pH of the blood. This effect can have implications in the treatment of diseases such as glaucoma, where the reduction of intraocular pressure is desired.
Advantages and Limitations for Lab Experiments
6-(Benzylamino)-N,N-dimethylpyridine-3-sulfonamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, the compound is highly reactive and can be unstable under certain conditions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 6-(Benzylamino)-N,N-dimethylpyridine-3-sulfonamide. One potential area of research is the development of more potent inhibitors of carbonic anhydrase using this compound as a lead. Another area of research is the investigation of the compound's potential applications in the treatment of other diseases such as epilepsy and cancer.
In conclusion, this compound is a promising compound that has potential applications in various fields. Its unique properties and mechanism of action make it an attractive candidate for scientific research. Further research is needed to fully explore the compound's potential and develop new applications for it.
Synthesis Methods
The synthesis of 6-(Benzylamino)-N,N-dimethylpyridine-3-sulfonamide involves the reaction of 3-chloropyridine-6-sulfonamide with benzylamine and dimethylamine in the presence of a catalyst. The reaction takes place under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
6-(Benzylamino)-N,N-dimethylpyridine-3-sulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been found to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrase, which has implications in the treatment of various diseases such as glaucoma and epilepsy.
properties
IUPAC Name |
6-(benzylamino)-N,N-dimethylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-17(2)20(18,19)13-8-9-14(16-11-13)15-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVSTBXLLDICMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=C(C=C1)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7548018.png)

![2-[[2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7548032.png)

![N-[(5-ethylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7548054.png)
![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7548055.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-2-[(1-methylimidazol-2-yl)methylsulfanyl]imidazole](/img/structure/B7548060.png)
![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548066.png)

![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7548076.png)
![N-(cyanomethyl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7548078.png)
![2-bromo-4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B7548079.png)
![4-bromo-2-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B7548087.png)
